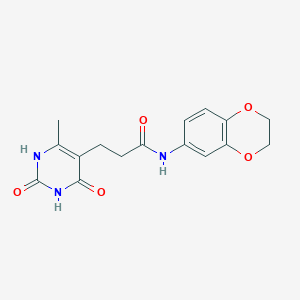

![molecular formula C20H24N2O3S B2828830 7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251634-68-0](/img/structure/B2828830.png)

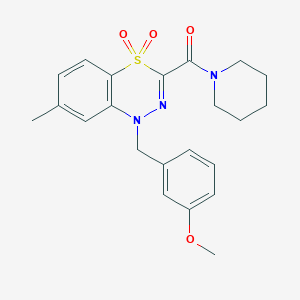

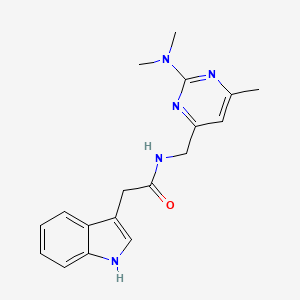

7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a derivative of pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-deazaadenine . These compounds are analogues of adenine, a purine base, in which the N-7 has been replaced by a CH group . They have been reported to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry, as is common for organic compounds .Chemical Reactions Analysis

The specific chemical reactions involving this compound would depend on its functional groups and conditions. As a pyrrolo[2,3-d]pyrimidin-4-amine derivative, it might undergo reactions typical for these types of compounds .Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to 7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and characterized, highlighting their potential in chemical and pharmacological research. For instance, novel fused thiazolo[3,2-a] pyrimidinones and pyrimido[2,1-b][1,3]thiazinones derivatives were synthesized, demonstrating promising cytotoxic activity against certain cancer cell lines, such as breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) (Abbas et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Research has also explored the antimicrobial and anti-inflammatory potential of thienopyrimidine derivatives. For example, new thienopyrimidine derivatives were synthesized and tested as antimicrobial and anti-inflammatory agents, displaying remarkable activity toward fungi, bacteria, and inflammation (Tolba et al., 2018). This suggests the potential use of similar compounds in developing new therapeutic agents targeting microbial infections and inflammatory conditions.

Inhibition of Corrosion

Pyrimidine derivatives have also been investigated for their potential as corrosion inhibitors, indicating their application in materials science and engineering. For instance, new pyrimidine derivatives were synthesized and found to be efficient organic inhibitors against the corrosion of mild steel in acidic medium, showcasing their utility in protecting industrial materials (Yadav et al., 2015).

Antifolate Inhibitors for Cancer Therapy

Another area of application involves the synthesis of thieno[2,3-d]pyrimidine antifolate inhibitors, targeting purine biosynthesis with selectivity for high-affinity folate receptors over other cellular transport mechanisms. Such compounds exhibit potent antitumor activities and offer a unique mechanism distinct from other known antifolates, providing avenues for cancer therapy research (Deng et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 7-deazaadenine derivatives, have been reported to interact withadenosine receptors . These receptors play a crucial role in various physiological processes, including inflammation and immune responses .

Mode of Action

It’s worth noting that similar compounds, such as 7-deazaadenine derivatives, are known to interact with their targets throughhydrogen bonding and electrostatic interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their function .

Biochemical Pathways

Given the potential interaction with adenosine receptors, it’s plausible that this compound could influence pathways related toinflammation and immune response .

Result of Action

Compounds with similar structures have been reported to exhibitantimicrobial , anti-inflammatory , and antitumor activities .

Future Directions

Properties

IUPAC Name |

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-5-24-16-8-7-14(9-17(16)25-6-2)15-11-26-19-18(15)21-12-22(20(19)23)10-13(3)4/h7-9,11-13H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXQKIGXXVYHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828752.png)

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2828757.png)

![4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid](/img/structure/B2828761.png)

![cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hcl](/img/structure/B2828763.png)

![N-(3,5-dimethylphenyl)-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2828767.png)

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)

![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2828770.png)